molecular formula C12H24N2O3 B14615034 2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate CAS No. 57910-73-3

2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate

Cat. No.: B14615034
CAS No.: 57910-73-3
M. Wt: 244.33 g/mol
InChI Key: PQDHNGNJAZCQIJ-UHFFFAOYSA-N
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Description

2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate is an organic compound with a complex structure This compound is characterized by the presence of a tert-butyldiazenyl group and a methyl carbonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl diazene with 4-methylpentan-2-ol in the presence of a suitable catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyldiazenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl diazene: Shares the tert-butyldiazenyl group but lacks the methyl carbonate ester.

    4-Methylpentan-2-ol: Contains the same carbon backbone but without the diazenyl and carbonate groups.

    Methyl carbonate esters: Similar ester functionality but different substituents.

Uniqueness

2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

57910-73-3

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

[2-(tert-butyldiazenyl)-4-methylpentan-2-yl] methyl carbonate

InChI

InChI=1S/C12H24N2O3/c1-9(2)8-12(6,17-10(15)16-7)14-13-11(3,4)5/h9H,8H2,1-7H3

InChI Key

PQDHNGNJAZCQIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(N=NC(C)(C)C)OC(=O)OC

Origin of Product

United States

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